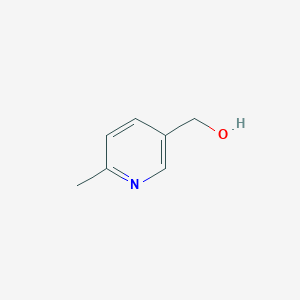

(6-Methylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCJOWDAAZEMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459327 | |

| Record name | (6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34107-46-5 | |

| Record name | (6-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Methylpyridin-3-yl)methanol CAS number and properties

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal pyridine-based building block in medicinal chemistry and organic synthesis. Its structure, featuring a 6-methylpyridine core with a hydroxymethyl substituent at the 3-position, renders it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 34107-46-5, is a compound of significant interest due to its utility as a synthetic intermediate.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34107-46-5 | [1][2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 43-47°C | [2] |

| Boiling Point | 238.2°C at 760 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| InChI Key | DJCJOWDAAZEMCI-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

This compound is primarily synthesized through the reduction of corresponding carbonyl compounds, such as esters or aldehydes. Its hydroxymethyl group is a key site for further functionalization, allowing for a wide range of chemical transformations.

Synthesis via Reduction of Methyl 6-methylnicotinate

A common and effective method for the preparation of this compound is the reduction of the ester, Methyl 6-methylnicotinate, using sodium borohydride.[3]

Experimental Protocol: Reduction using Sodium Borohydride [3]

-

Materials:

-

Methyl 6-methylnicotinate

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (THF)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

-

Cool the stirred solution to a suitable temperature (e.g., 0-5 °C).

-

Add finely powdered sodium borohydride (an excess, e.g., 4.0 equivalents) portion-wise to the solution, maintaining the temperature.

-

Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.

-

Remove the organic solvents (THF and methanol) under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by flash chromatography on silica gel.

-

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow of this compound.

Reactivity and Further Functionalization

The primary reactive site of this compound is the hydroxymethyl group. This group can be readily functionalized, making the compound a versatile precursor for a variety of derivatives.[1]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-methylnicotinaldehyde, using standard oxidizing agents. This aldehyde is a valuable intermediate for forming C-N bonds via reductive amination.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters.

-

Etherification: Conversion to ethers can be achieved under appropriate conditions, for example, using the Williamson ether synthesis.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[1] Its primary application lies in its role as a precursor for novel ligands of nicotinic acetylcholine receptors (nAChRs).[1] The pyridine ring is a known pharmacophore in many biologically active molecules, and modifications to the structure of this compound can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.

Signaling Pathway Context: Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are implicated in a wide range of physiological processes and are therapeutic targets for various neurological disorders. Molecules derived from this compound can be designed to act as agonists, partial agonists, or antagonists at different nAChR subtypes.

Caption: Role of derivatives in nAChR signaling.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of CNS-active compounds. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for the creation of diverse molecular libraries for structure-activity relationship studies. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

(6-Methylpyridin-3-yl)methanol molecular weight and formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is the cornerstone of any study. This document provides the key molecular information for (6-Methylpyridin-3-yl)methanol.

This compound is a pyridine-based building block of significant interest in medicinal chemistry and organic synthesis.[1] It features a hydroxymethyl functional group attached to a 6-methylpyridin-3-yl scaffold, making it a versatile intermediate for creating more complex molecular structures.[1] Its primary application in research is as a precursor for synthesizing novel ligands, especially for nicotinic acetylcholine receptors and other targets within the central nervous system.[1]

The table below summarizes the essential molecular data for this compound.

| Property | Value |

| Molecular Formula | C₇H₉NO[2][3] |

| Molecular Weight | 123.15 g/mol [2][3][4] |

| CAS Number | 34107-46-5[2][3] |

The requested in-depth experimental protocols and signaling pathway diagrams are not applicable to the straightforward query of determining a chemical's molecular weight and formula. Such detailed information would be relevant for studies involving the compound's synthesis, biological activity, or mechanism of action.

References

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (6-Methylpyridin-3-yl)methanol, a key building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a pyridine derivative characterized by a methyl group at the 6-position and a hydroxymethyl group at the 3-position. Its structure and nomenclature are fundamental to its role in the synthesis of complex molecular architectures.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and identifying properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Melting Point | 43-47°C |

| Boiling Point | 238.2°C at 760 mmHg |

| Flash Point | >110 °C |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 34107-46-5[1][2] |

| Molecular Formula | C7H9NO[1][2] |

| Molecular Weight | 123.15 g/mol [1][2] |

| InChI | InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 |

| InChIKey | DJCJOWDAAZEMCI-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)CO |

Note: Detailed ¹H and ¹³C NMR spectroscopic data for this compound were not available in the searched public domain resources. Researchers should obtain analytical data on their synthesized or procured material for verification.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method involves the reduction of a 6-methylnicotinic acid derivative. Below is a representative experimental protocol for the synthesis of this compound from 6-methylnicotinic acid.

Workflow for the Synthesis of this compound

Caption: A two-step synthesis workflow for this compound.

Detailed Methodology:

Step 1: Esterification of 6-Methylnicotinic Acid

-

To a solution of 6-methylnicotinic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Reduction of Methyl 6-methylnicotinate

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 6-methylnicotinate (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite to remove the aluminum salts.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the synthesis of various biologically active compounds. Its primary significance lies in its use as a precursor for ligands targeting the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs).[3] The hydroxymethyl group provides a convenient handle for further chemical modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification, enabling the exploration of structure-activity relationships (SAR).[3]

A notable application of this compound is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[4][5][6][7] In the synthesis of Etoricoxib, this compound can be converted to a key intermediate, 1-(6-methylpyridin-3-yl)ethanone, which then undergoes further reactions to construct the final drug molecule. The pyridine ring of this compound is a core structural motif in Etoricoxib.

Signaling Pathway Context: COX-2 Inhibition by Etoricoxib

Caption: The role of Etoricoxib in the COX-2 pathway.

This guide provides a foundational understanding of this compound for its application in research and development. For any laboratory use, it is imperative to consult relevant safety data sheets (SDS) and perform thorough risk assessments.

References

- 1. scbt.com [scbt.com]

- 2. 001chemical.com [001chemical.com]

- 3. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 4. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 5. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 6. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

In-Depth Technical Guide to the Spectroscopic Data of (6-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-methylpyridin-3-yl)methanol, a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its spectroscopic properties and the experimental procedures for their acquisition.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally verified spectra for this specific compound are not widely published in readily accessible databases, predicted data provides valuable insight into its expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on computational models and offer a reference for the analysis of experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| H (on C2) | 8.2 |

| H (on C4) | 7.5 |

| H (on C5) | 7.1 |

| CH₃ protons | 2.5 |

| CH₂OH protons | 4.6 |

| OH proton | 5.3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 |

| C3 | 135 |

| C4 | 138 |

| C5 | 123 |

| C6 | 158 |

| CH₃ | 24 |

| CH₂OH | 63 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The predicted collision cross-section (CCS) values for various adducts of this compound offer data for identification in complex mixtures using ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 124.07569 | 122.5 |

| [M+Na]⁺ | 146.05763 | 131.3 |

| [M-H]⁻ | 122.06113 | 123.9 |

| [M+NH₄]⁺ | 141.10223 | 143.2 |

| [M+K]⁺ | 162.03157 | 129.5 |

| [M+H-H₂O]⁺ | 106.06567 | 116.8 |

| [M+HCOO]⁻ | 168.06661 | 145.2 |

| [M+CH₃COO]⁻ | 182.08226 | 168.4 |

| [M+Na-2H]⁻ | 144.04308 | 130.7 |

| [M]⁺ | 123.06786 | 122.1 |

| [M]⁻ | 123.06896 | 122.1 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for its application in research and development. The following sections outline generalized procedures based on the synthesis of analogous pyridine derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor, such as methyl 6-methylnicotinate.

Materials:

-

Methyl 6-methylnicotinate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, a solution of methyl 6-methylnicotinate in an anhydrous solvent (e.g., THF or ethanol) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A reducing agent, such as LiAlH₄ or NaBH₄, is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a saturated aqueous solution of Na₂SO₄.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like diethyl ether.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key functional groups to identify include the O-H stretch of the alcohol and the C-H and C=N stretches of the pyridine ring.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: An appropriate ionization technique is used, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

The Expanding Therapeutic Potential of (6-Methylpyridin-3-yl)methanol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanol is a versatile pyridine-based chemical intermediate that has garnered significant interest within the medicinal chemistry and drug discovery sectors.[1] Its structural framework, featuring a 6-methylpyridine core and a reactive hydroxymethyl group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1] The amenability of the hydroxymethyl functional group to various chemical modifications, such as esterification, etherification, and oxidation, allows for extensive structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthetic Strategies for Derivatization

The synthesis of derivatives from this compound is guided by established principles of medicinal chemistry aimed at optimizing the molecule's physicochemical and pharmacokinetic properties.[1] Key strategies involve modifying lipophilicity, enhancing target binding through the introduction of specific functional groups, and improving metabolic stability.[1]

A common and effective method for creating C-C bonds to introduce aryl groups is the Suzuki-Miyaura cross-coupling reaction.[2] This approach has been successfully employed to synthesize various 6-arylated-pyridin-3-yl methanol derivatives.[2][3] The general workflow for such a synthesis is outlined below.

Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.

Anticancer Activity

Certain derivatives have shown potential as anticancer agents. The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, for instance, have exhibited cytotoxic activity against lung cancer cell lines.[4]

Central Nervous System (CNS) Activity

This compound is a key precursor for synthesizing novel ligands targeting nicotinic acetylcholine receptors (nAChRs) and other CNS targets.[1] This highlights its potential in developing treatments for neurological and psychiatric disorders.

Anti-inflammatory and Analgesic Properties

Some derivatives of the broader pyridinyl methanol class are being investigated as COX-2 inhibitors, which are crucial in managing pain and inflammation.[5] Additionally, systematic optimization of pyridinyl methanol derivatives has led to the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3).[6] These antagonists have shown promise in preclinical models of neuropathic and central pain.[6]

Antimicrobial and Antioxidant Effects

A study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives revealed significant antibacterial and antifungal activities against various pathogenic species.[4] The same study also demonstrated the antioxidant properties of these compounds using the DPPH (2,2-diphenylpicrylhydrazyl) method.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected this compound derivatives and related compounds found in the literature.

| Compound | Assay | Cell Line/Target | IC50 Value | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivative IIB | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 0.229 µM | [4] |

| Imatinib (Reference Drug) | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 2.479 µM | [4] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives | Antioxidant (DPPH Assay) | DPPH Radical | 4.45–4.83 µg/mL | [4] |

| Ascorbic Acid (Reference) | Antioxidant (DPPH Assay) | DPPH Radical | Not specified, but derivatives were close | [4] |

| Compound | Antibacterial/Antifungal Activity (MIC) | Organism | MIC Value (µg/mL) | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivative IIC | Antibacterial | Proteus mirabilis | 16 | [4] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivative IIC | Antibacterial | Klebsiella pneumoniae | 64 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound derivatives.

General Synthesis and Purification

-

Reaction Setup : In a typical synthesis of 6-arylated derivatives, 6-bromonicotinaldehyde is reacted with the desired boronic acid in the presence of a palladium catalyst and a base in a suitable solvent mixture (e.g., H2O/Dioxane).[7]

-

Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

-

Workup and Isolation : Upon completion, the reaction mixture is subjected to an aqueous workup, and the crude product is extracted with an organic solvent.

-

Purification : The isolated crude product is purified using techniques such as flash chromatography on silica gel with a suitable eluent system (e.g., methanol/dichloromethane gradients) or recrystallization.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

-

Cell Seeding : Human lung cancer cells (A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives) and a reference drug (e.g., imatinib) for a specified duration.[4]

-

MTT Addition : After the treatment period, MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[4]

-

Solubilization and Absorbance Reading : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their potential applications span from oncology and neurology to the management of pain, inflammation, and infectious diseases. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. Future research should continue to explore the vast chemical space around this core structure, focusing on elucidating detailed mechanisms of action and optimizing lead compounds for preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

(6-Methylpyridin-3-yl)methanol: A Technical Guide to Safe Handling and Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals

(6-Methylpyridin-3-yl)methanol (CAS No: 34107-46-5), a pyridine-based building block, is a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel ligands, particularly for nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets, underscores the importance of a thorough understanding of its safety profile and handling requirements.[1] This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data, it is harmful if swallowed, causes skin irritation, is responsible for serious eye damage, and may cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for the safe design of experiments and for appropriate storage.

| Property | Value | Reference |

| CAS Number | 34107-46-5 | [2] |

| Molecular Formula | C₇H₉NO | [2][3] |

| Molecular Weight | 123.15 g/mol | [2] |

| Melting Point | 40 - 44 °C | [4] |

| Boiling Point | 208 - 209 °C | [4] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize risk of exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[4] |

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the work area.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Keep away from strong oxidizing agents and strong acids, which are incompatible materials.[5]

-

The product is hygroscopic and should be protected from moisture.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spills and Leaks

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways, sewers, basements, or confined areas. Contact environmental health and safety personnel for assistance with cleanup and disposal.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Logical Workflows

While specific experimental protocols for the use of this compound are highly dependent on the research context, a general workflow for its synthesis can be conceptualized.

General Synthetic Workflow

The synthesis of this compound often involves the reduction of a corresponding aldehyde or carboxylic acid derivative. A generalized workflow is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Hazard Analysis and Risk Mitigation Workflow

A logical workflow for assessing and mitigating the risks associated with handling this compound is essential for maintaining a safe laboratory environment.

Caption: A logical workflow for hazard analysis and risk mitigation.

Toxicological Information

Disposal Considerations

All waste containing this compound should be handled as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or with general laboratory trash.

-

Use a licensed professional waste disposal service to dispose of this material.

Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways. However, its role as a precursor for ligands targeting nicotinic acetylcholine receptors (nAChRs) suggests that its derivatives are being investigated for their potential to modulate cholinergic signaling in the central nervous system.[1] Further research is needed to elucidate the direct effects, if any, of this compound on cellular signaling.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always consult the most up-to-date SDS from the supplier and follow all institutional and regulatory safety guidelines.

References

Commercial Availability and Technical Profile of (6-Methylpyridin-3-yl)methanol: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of (6-Methylpyridin-3-yl)methanol, a key building block in the development of novel therapeutics. Aimed at researchers, scientists, and drug development professionals, this document outlines its commercial availability, physicochemical properties, detailed synthesis protocols, and its pivotal role as a precursor to ligands targeting nicotinic acetylcholine receptors (nAChRs).

Commercial Availability and Physicochemical Properties

This compound (CAS No. 34107-46-5) is commercially available from several chemical suppliers as a high-purity reagent suitable for research and development purposes. It is recognized as a valuable intermediate in medicinal chemistry, particularly for the synthesis of ligands for nAChRs and other central nervous system (CNS) targets.[1]

Below is a summary of its key physicochemical properties based on available data.

| Property | Value | Source |

| CAS Number | 34107-46-5 | [2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Melting Point | 43-47 °C | 001CHEMICAL |

| Purity | ≥ 98% | 001CHEMICAL |

| Appearance | Off-white solid | Benchchem |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid to form methyl 6-methylnicotinate, which is then reduced to the desired alcohol.

Experimental Protocol: Synthesis of Methyl 6-methylnicotinate

This protocol is adapted from a standard Fischer esterification method.[3]

Materials:

-

6-Methylnicotinic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (0.1 mol) in methanol (100 mL), slowly add concentrated sulfuric acid (catalytic amount).

-

Heat the reaction mixture to reflux for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and evaporate the methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield methyl 6-methylnicotinate.

Experimental Protocol: Reduction of Methyl 6-methylnicotinate

This protocol describes the reduction of the methyl ester to this compound.[4]

Materials:

-

Methyl 6-methylnicotinate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

Procedure:

-

Dissolve methyl 6-methylnicotinate in methanol in a round-bottom flask.

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add sodium borohydride (excess) to the cooled solution with stirring.

-

Allow the reaction to proceed for 2 hours at -10°C.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis Workflow

Role in Nicotinic Acetylcholine Receptor Signaling

This compound serves as a crucial scaffold for the synthesis of various ligands that modulate the activity of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a key role in neurotransmission in the central and peripheral nervous systems.[5] Ligands derived from this compound can act as agonists, antagonists, or allosteric modulators of nAChRs, thereby influencing downstream signaling cascades.

Upon activation by an agonist, nAChRs undergo a conformational change that opens an ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[6] The influx of these ions leads to depolarization of the cell membrane and the initiation of various intracellular signaling pathways. These pathways can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival.[6]

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist (such as a derivative of this compound) to the nAChR triggers a cascade of events. The initial influx of Ca²⁺ can directly modulate the activity of various enzymes and channels. Furthermore, the depolarization can activate voltage-gated calcium channels, leading to a further increase in intracellular calcium. This calcium signal can then activate several downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are involved in cell proliferation, survival, and synaptic plasticity.[6][7]

This technical guide provides a foundational understanding of this compound for researchers. The provided data and protocols are intended to facilitate its use in the synthesis of novel compounds for the study and modulation of nicotinic acetylcholine receptors and other biological targets.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(6-Methylpyridin-3-yl)methanol: A Technical Guide to its Core Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanol has emerged as a versatile and highly valued building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a methyl-substituted pyridine ring and a reactive hydroxymethyl group, provide a synthetically tractable scaffold for the development of a diverse array of biologically active molecules. This technical guide delves into the key applications of this compound in research, with a particular focus on its role in the synthesis of ligands for central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs) and its utility in developing potential therapeutics for neurodegenerative disorders such as Alzheimer's disease. We will explore detailed experimental protocols, present quantitative structure-activity relationship (SAR) data, and visualize the intricate signaling pathways and experimental workflows associated with its derivatives.

Core Applications in Medicinal Chemistry

The primary significance of this compound in research lies in its function as a key intermediate for the synthesis of novel therapeutic agents. The pyridine core is a well-established pharmacophore present in numerous approved drugs, and the 6-methyl and 3-hydroxymethyl substituents offer strategic points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

This compound is a crucial precursor for the synthesis of ligands targeting nAChRs, which are implicated in a variety of neurological and psychiatric disorders.[1] The structural motif derived from this starting material is often found in potent and selective nAChR agonists and positive allosteric modulators (PAMs).

Quantitative Data: Structure-Activity Relationship of Pyridyl Ether nAChR Ligands

The following table summarizes the structure-activity relationship of a series of pyridyl ether ligands, highlighting the impact of substitutions on the pyridine ring, which can be synthesized from derivatives of this compound.

| Compound ID | R1 | R2 | α4β2 nAChR IC50 (nM) |

| 1 | H | H | >10,000 |

| 2 | Cl | H | 1,500 |

| 3 | Cl | 4-CN-Ph | 22 |

| 4 | Br | H | 800 |

| 5 | Br | 4-CN-Ph | 35 |

Data adapted from a representative study on pyridyl ether nAChR ligands.[1]

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype.

Materials:

-

Membrane Preparation: Rat brain synaptosomes expressing α4β2 nAChRs.

-

Radioligand: [³H]-Cytisine.

-

Assay Buffer: 0.32 M sucrose, 1 mM EDTA, 0.1 mM PMSF, 0.01% NaN3, pH 7.4.

-

Test Compounds: Synthesized derivatives of this compound.

-

Scintillation Cocktail.

-

96-well plates and filter mats.

-

Scintillation counter.

Procedure:

-

Prepare rat brain synaptosomes by homogenizing brain tissue in assay buffer followed by centrifugation.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine (final concentration ~1 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine, and 50 µL of a high concentration of a known binder (e.g., 100 µM nicotine).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine, and 50 µL of varying concentrations of the test compound.

-

-

Incubate the plate at 4°C for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve.

Signaling Pathway: α7 Nicotinic Acetylcholine Receptor Agonist

Derivatives of this compound can act as agonists at the α7 nAChR, which is involved in cognitive function and inflammation. The binding of an agonist to the α7 nAChR triggers a cascade of intracellular events.

Modulators for Alzheimer's Disease Targets

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. This compound serves as a scaffold for creating compounds that can interact with key pathological targets in Alzheimer's, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).

Quantitative Data: Inhibition of Alzheimer's-related Enzymes

The following table presents the inhibitory activities of representative compounds derived from a this compound core against key enzymes in Alzheimer's disease pathology.

| Compound ID | Target Enzyme | IC50 (µM) |

| Compound A | AChE | 0.54 |

| Compound B | BChE | 1.23 |

| Compound C | BACE-1 | 2.78 |

Data are representative values from screening studies of potential anti-Alzheimer's agents.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.

Materials:

-

Enzyme: Purified human AChE or BChE.

-

Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Buffer: Phosphate buffer (pH 8.0).

-

Test Compounds: Synthesized derivatives of this compound.

-

96-well plate and microplate reader.

Procedure:

-

In a 96-well plate, add assay buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme (AChE or BChE) to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value from the dose-response curve.

Experimental Workflow: Alzheimer's Disease Drug Screening

The following diagram illustrates a typical workflow for screening compounds derived from this compound for their potential as Alzheimer's disease therapeutics.

Conclusion

This compound stands as a cornerstone in the synthetic chemist's toolkit for CNS drug discovery. Its utility in constructing potent and selective ligands for nAChRs and as a foundational scaffold for multi-target agents for Alzheimer's disease highlights its significance. The detailed experimental protocols and structure-activity relationships presented in this guide underscore the depth of research in which this compound is a central player. The visualization of associated signaling pathways and experimental workflows provides a clear framework for understanding the biological context and the drug development process. As research into complex neurological disorders continues, the strategic application of this compound and its derivatives will undoubtedly lead to the discovery of novel and impactful therapeutics.

References

The Pyridine Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its unique electronic properties and versatile nature have made it a "privileged scaffold," consistently incorporated into a diverse range of FDA-approved therapeutics.[1][2] From blockbuster anticancer agents to essential cardiovascular drugs, the pyridine ring is a testament to how subtle modifications in a core chemical structure can profoundly impact biological activity. Between 2014 and 2023 alone, 54 new drugs approved by the US FDA contained a pyridine moiety, highlighting the enduring interest and success of this scaffold in drug discovery.[3][4] This guide delves into the core physicochemical properties, key medicinal chemistry roles, and practical applications of the pyridine ring, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

Physicochemical Properties: The Source of Versatility

The utility of pyridine in drug design stems from its distinct electronic and physical properties, particularly when compared to its carbocyclic analog, benzene. The replacement of a carbon-hydrogen group with a nitrogen atom introduces a range of effects that medicinal chemists leverage to fine-tune a molecule's characteristics.

The nitrogen atom's lone pair of electrons does not participate in the aromatic pi-system; instead, it resides in an sp2 orbital in the plane of the ring.[5] This makes the nitrogen atom a hydrogen bond acceptor and imparts basicity to the molecule.[6] This feature is critical for forming specific interactions with biological targets and can significantly enhance aqueous solubility, a crucial parameter for drug formulation and bioavailability.[3][7] Furthermore, the electronegative nitrogen atom creates a dipole moment and deforms the electron density of the ring, making pyridine more resistant to electrophilic substitution than benzene but more susceptible to nucleophilic attack.[5]

These properties allow the pyridine ring to improve a drug candidate's metabolic stability, cellular permeability, potency, and overall pharmacokinetic and pharmacodynamic profiles.[1][2]

Table 1: Comparative Physicochemical Properties of Pyridine and Benzene

| Property | Pyridine | Benzene | Significance in Medicinal Chemistry |

| pKa (of conjugate acid) | 5.23 - 5.25[5] | N/A (Not Basic)[6] | The basicity of the pyridine nitrogen allows for salt formation, which can enhance solubility and provide a key interaction point (hydrogen bond acceptor) with biological targets. |

| logP (Octanol-Water Partition Coefficient) | 0.64 - 0.65[7] | 2.13 | The lower logP of pyridine indicates greater hydrophilicity compared to benzene, which can improve aqueous solubility and alter a drug's distribution profile. |

| Resonance Energy | 117 kJ/mol[5] | 150 kJ/mol[5] | While still aromatic, the lower resonance energy compared to benzene reflects the less evenly distributed electron density, influencing its reactivity. |

| Dipole Moment | 2.2 D | 0 D | The significant dipole moment makes pyridine a more polar molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |

| Hydrogen Bonding | Acceptor[3] | None | The nitrogen atom's lone pair is a strong hydrogen bond acceptor, a critical interaction for high-affinity binding to protein targets like enzymes and receptors. |

The Pyridine Ring in FDA-Approved Drugs

The pyridine scaffold is a recurring motif in a multitude of successful drugs across a wide array of therapeutic areas. Its prevalence is particularly notable in oncology and treatments for central nervous system (CNS) disorders.[3][4] The ability of the pyridine ring to serve as a bioisosteric replacement for a phenyl group, while introducing beneficial properties like improved solubility or metabolic stability, is a common strategy in drug design.[3]

Table 2: Examples of Prominent Pyridine-Containing FDA-Approved Drugs

| Drug Name | Therapeutic Area | Role of the Pyridine Ring |

| Imatinib (Gleevec) | Oncology (CML, GIST) | The pyridine ring is a key component of the pharmacophore, forming a critical hydrogen bond with the hinge region of the Abl kinase domain, ensuring high potency and selectivity.[3] |

| Sildenafil (Viagra) | Erectile Dysfunction | The pyridine-like pyrazolopyrimidinone core mimics the purine ring of cGMP, allowing it to bind to the active site of the PDE5 enzyme. The ring system is crucial for its inhibitory activity. |

| Abiraterone (Zytiga) | Oncology (Prostate Cancer) | The pyridine ring binds to the heme iron in the active site of the CYP17A1 enzyme, leading to potent and irreversible inhibition.[3] |

| Amlodipine (Norvasc) | Cardiovascular (Hypertension) | The dihydropyridine core is the essential pharmacophore for calcium channel blocking activity.[3] |

| Isoniazid | Infectious Disease (Tuberculosis) | A simple pyridine derivative that acts as a prodrug, targeting enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. |

| Atazanavir (Reyataz) | Infectious Disease (HIV) | The pyridine ring is part of a larger scaffold that acts as a potent HIV protease inhibitor.[1] |

Case Study: Imatinib and the BCR-Abl Signaling Pathway

Imatinib (Gleevec) revolutionized the treatment of Chronic Myeloid Leukemia (CML). Its mechanism of action is a textbook example of targeted therapy, and the pyridine ring is central to its success. CML is driven by the BCR-Abl fusion protein, a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and survival.[1] Imatinib is a potent inhibitor of this kinase.

The pyridine ring in Imatinib, along with an adjacent pyrimidine ring, fits into the ATP-binding pocket of the Abl kinase domain. Specifically, the pyridine nitrogen forms a crucial hydrogen bond with the backbone amide of a threonine residue in the "hinge region" of the kinase, a common anchoring point for kinase inhibitors. This interaction locks the kinase in an inactive conformation, preventing it from phosphorylating its substrates and blocking downstream signaling pathways that lead to leukemic cell growth.

Experimental Protocols

Reproducibility and clarity in experimental design are paramount in drug discovery. Below are representative protocols for assays used to characterize compounds like Imatinib and Sildenafil.

Experimental Protocol 1: In Vitro BCR-Abl Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Imatinib) against the BCR-Abl kinase.

1. Objective: To quantify the potency of a test compound in inhibiting the phosphorylation of a substrate by the BCR-Abl enzyme in a cell-free system.

2. Materials:

- Recombinant active BCR-Abl kinase enzyme.

- Kinase substrate (e.g., a synthetic peptide like Abltide).

- Test compound (Imatinib) stock solution (e.g., 10 mM in DMSO).

- ATP solution (radiolabeled [γ-³³P]ATP or for non-radioactive methods, cold ATP).

- Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

- 96-well filter plates (e.g., phosphocellulose membrane).

- Phosphoric acid wash solution (0.75%).

- Scintillation counter and cocktail (for radioactive method).

3. Procedure:

- Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-enzyme control.

- Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound, 20 µL of a solution containing the kinase substrate and BCR-Abl enzyme in reaction buffer.

- Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

- Reaction Initiation: Initiate the kinase reaction by adding 20 µL of the ATP solution (containing [γ-³³P]ATP). The final ATP concentration should be close to its Km value for the enzyme.

- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

- Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

- Substrate Capture: Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the membrane, while unincorporated ATP is washed away.

- Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove non-specifically bound radioactivity.

- Detection: After drying the plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Experimental Protocol 2: In Vitro PDE5 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 of a test compound (e.g., Sildenafil) against the phosphodiesterase type 5 (PDE5) enzyme.

1. Objective: To measure the ability of a test compound to inhibit the hydrolysis of cyclic guanosine monophosphate (cGMP) by the PDE5 enzyme.

2. Materials:

- Recombinant human PDE5A1 enzyme.

- Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

- Test compound (Sildenafil) dissolved in DMSO.

- Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

- 96-well microplates (black, low-volume).

- Fluorescence polarization plate reader.

3. Procedure:

- Compound Preparation: Create a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., 0.1 nM to 1 µM).

- Assay Reaction: To each well of the microplate, add the diluted test compound, followed by the PDE5 enzyme solution.

- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

- Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.

- Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.

- Detection: Stop the reaction by adding a stop solution or by directly reading the plate. In a fluorescence polarization format, the hydrolysis of the large FAM-cGMP substrate into the smaller FAM-5'-GMP product results in a decrease in polarization. Read the fluorescence polarization on a compatible plate reader.

- Data Analysis: Calculate the percentage of inhibition based on the change in fluorescence polarization relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Logical Workflow in Drug Discovery

The journey of a pyridine-containing drug from concept to clinic follows a structured, iterative process. A common workflow involves identifying a hit, optimizing it into a lead compound, and advancing it through preclinical studies. The modification of a pyridine ring is a key tactic used during the lead optimization phase to enhance desired properties.

Conclusion

The pyridine ring is far more than a simple aromatic heterocycle; it is a powerful tool in the medicinal chemist's arsenal. Its unique combination of basicity, polarity, and hydrogen bonding capability allows for the precise tuning of a molecule's properties to achieve desired therapeutic effects. From the targeted inhibition of kinases like BCR-Abl to the modulation of enzyme activity in signaling pathways, the pyridine scaffold has proven its value time and again. The continued high frequency of pyridine-containing molecules among newly approved drugs ensures that this "privileged" structure will remain a central element in the design of future medicines.[1][3]

References

A Technical Guide to the Reactivity and Functionalization of the Hydroxymethyl Group on the Pyridine Scaffold

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The introduction of a hydroxymethyl group provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery and development. This technical guide offers an in-depth exploration of the key chemical transformations of the hydroxymethyl group on the pyridine scaffold. It covers fundamental reactions such as oxidation, esterification, etherification, halogenation, and nucleophilic substitution, with a focus on their application in organic synthesis and medicinal chemistry. This document provides structured data summaries, detailed experimental protocols, and workflow visualizations to serve as a practical resource for scientists in the field.

Core Reactivity of Hydroxymethylpyridines

The hydroxymethyl group (-CH₂OH) attached to a pyridine ring behaves as a primary alcohol, making it amenable to a wide range of classical and modern organic transformations. Its reactivity is influenced by the electronic properties of the pyridine ring; the electron-withdrawing nature of the nitrogen atom can affect the reactivity of both the hydroxyl group and the adjacent benzylic carbon. The primary alcohol functionality is a prime site for oxidation to aldehydes and carboxylic acids, can be readily converted into esters and ethers, and can be transformed into a good leaving group for subsequent nucleophilic substitution reactions.[3]

Caption: Overview of key transformations of the hydroxymethylpyridine scaffold.

Oxidation Reactions

The oxidation of the hydroxymethyl group is a fundamental transformation that yields pyridinecarboxaldehydes or pyridinecarboxylic acids, both of which are valuable intermediates in organic synthesis.[3] The choice of oxidant and reaction conditions determines the oxidation state of the final product.

Table 1: Representative Oxidation Reactions

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm), 150 °C, 1 h | 3-Pyridinecarboxylic acid | 85 | [4] |

| 4-Methylpyridine | NHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm), 150 °C | 4-Pyridinecarboxylic acid | 22 | [4] |

| β-Picoline | Aqueous HCl, Cl₂, Actinic radiation, 110-115 °C | Nicotinic Acid | ~70 (Conversion) | [5] |

| 4-Chloropyridine N-oxide | TX, TfOH, CH₃OH, 404 nm LEDs, rt | 4-Chloro-2-hydroxymethylpyridine | 35 | [6] |

Note: While these examples start from methylpyridines, the conditions are relevant for the further oxidation of hydroxymethylpyridines to carboxylic acids.

Experimental Protocol: Oxidation of (pyridin-2-yl)methanol to Picolinic Acid

This protocol is a representative procedure based on common laboratory practices for the oxidation of primary alcohols to carboxylic acids using a chromium-based reagent.

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a solution of (pyridin-2-yl)methanol (10.9 g, 0.1 mol) in 100 mL of acetone. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Prepare Jones reagent by dissolving chromium trioxide (23 g, 0.23 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (70 mL). Slowly add the Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the internal temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The color of the reaction mixture will change from orange-red to green.

-

Work-up: Add isopropanol to the reaction mixture to quench any excess oxidant until the green color persists.

-

Isolation: Filter the mixture to remove chromium salts. Concentrate the filtrate under reduced pressure. Adjust the pH of the aqueous residue to the isoelectric point of picolinic acid (pH ≈ 3.5) with a concentrated sodium hydroxide solution.

-

Purification: The precipitated picolinic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Esterification

Esterification converts the hydroxymethyl group into an ester functionality, which is a common bioisostere for carboxylic acids and can improve properties like cell permeability. The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a standard method.[7][8]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis of (6-Methylpyridin-3-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (6-Methylpyridin-3-yl)methanol, a key building block in medicinal chemistry and organic synthesis. The protocols outlined herein are based on established chemical transformations and are intended to be a comprehensive guide for laboratory synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved through a two-step process commencing with the commercially available 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester, followed by the selective reduction of the ester to the desired primary alcohol. This strategy offers high yields and utilizes readily available and cost-effective reagents.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| 1 | Fischer Esterification | 6-Methylnicotinic Acid | Methanol, Sulfuric Acid | Methanol | 17 hours | Reflux | Methyl 6-methylnicotinate | ~75%[1][2][3] |

| 2 | Ester Reduction | Methyl 6-methylnicotinate | Sodium Borohydride | Methanol, THF | 2-5 hours | Reflux | This compound | High |

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol details the acid-catalyzed esterification of 6-methylnicotinic acid.

Materials:

-

6-Methylnicotinic acid (1.0 eq)

-

Methanol (as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (40 mL).[1][2][3]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[1][2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[1][2][3]

-

Carefully neutralize the residue to a pH of 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[1][2][3]

-

Extract the product from the aqueous layer with ethyl acetate (3 x 500 mL).[1][2][3]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][2][3]

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain methyl 6-methylnicotinate as an off-white solid.[1][2][3] The reported yield for this method is approximately 75%.[2][3]

Protocol 2: Synthesis of this compound via Ester Reduction

This protocol describes the reduction of methyl 6-methylnicotinate to the corresponding alcohol using sodium borohydride. This procedure is adapted from established methods for the reduction of aromatic methyl esters.[4][5]

Materials:

-

Methyl 6-methylnicotinate (1.0 eq)

-

Sodium Borohydride (NaBH₄) (excess)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

-

2N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl 6-methylnicotinate (e.g., 1.0 eq) in a mixture of THF and methanol.

-

To the stirred solution, add sodium borohydride (e.g., 4.0 eq) portion-wise at room temperature.

-

Heat the resulting suspension to reflux and maintain for 2-5 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl until the cessation of gas evolution.

-

Separate the organic layer, and extract the aqueous phase with ethyl acetate (3x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is based on the sequential transformation of functional groups, as illustrated in the workflow diagram. The initial carboxylic acid is first protected as a methyl ester to facilitate the subsequent reduction. Direct reduction of the carboxylic acid would require harsher reducing agents, whereas the ester can be selectively reduced under milder conditions using sodium borohydride. This two-step approach ensures a high-yielding and clean conversion to the desired product.

References

Application Notes and Protocols for the Synthesis of (6-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of (6-Methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry. The synthesis commences from the readily available 6-methylnicotinic acid and proceeds through a two-step reaction sequence involving esterification followed by reduction.

The protocols detailed herein are established and reliable methods, suitable for laboratory-scale synthesis. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a diagram.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two main steps from 6-methylnicotinic acid:

-

Fischer Esterification: 6-Methylnicotinic acid is converted to its methyl ester, methyl 6-methylnicotinate, using methanol in the presence of a strong acid catalyst.

-

Reduction: The resulting ester is then reduced to the target alcohol, this compound, using a suitable reducing agent.

Note on the starting material: While the synthesis originates from 3-picoline in a broader industrial context, a more direct and practical laboratory preparation starts from 6-methylnicotinic acid. 6-Methylnicotinic acid is typically synthesized via the oxidation of 2-methyl-5-ethylpyridine.

Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 6-methylnicotinic acid.[1][2]

Materials:

-

6-Methylnicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-